molecular formula C9H12FN B1342700 2-(3-Fluorophenyl)propan-2-amine CAS No. 74702-89-9

2-(3-Fluorophenyl)propan-2-amine

Cat. No.: B1342700
CAS No.: 74702-89-9
M. Wt: 153.2 g/mol
InChI Key: UVDZXNRATDMYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)propan-2-amine is a fluorinated amphetamine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and neuroscience research. This compound is primarily utilized as a building block for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS) . The incorporation of a fluorine atom at the 3-position of the phenyl ring is a common strategy in drug design, as it can enhance the compound's lipophilicity, facilitating improved penetration of the blood-brain barrier and making it highly desirable for the development of central nervous system pharmaceutical agents . Researchers value this compound for studying structure-activity relationships (SAR) of amine-based compounds, aiding in the design of more effective and selective therapeutic agents . Its properties make it a candidate for investigating the mechanisms of monoamine transporters. While the precise mechanism of action for this specific isomer is not fully detailed in the literature, related fluoroamphetamines are known to act as substrates for monoamine transporters, influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine . This compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDZXNRATDMYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281107
Record name 3-Fluoro-α,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74702-89-9
Record name 3-Fluoro-α,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74702-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-α,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Pathways for 2 3 Fluorophenyl Propan 2 Amine

Strategies for Carbon-Fluorine Bond Introduction in Aromatic Systems

The introduction of fluorine onto an aromatic ring is a critical first step in the synthesis of 2-(3-fluorophenyl)propan-2-amine. The carbon-fluorine bond's unique properties, including its high strength and the fluorine atom's electronegativity, impart significant changes to a molecule's physical and chemical characteristics. Several methods are available for the formation of aromatic C-F bonds. nih.govharvard.edunih.gov

Transition metal-mediated fluorination has emerged as a significant area of research, with metals like palladium and silver being used to facilitate the formation of C-F bonds. nih.gov These methods often involve the cross-coupling of an aryl precursor with a fluoride source. Another prominent strategy is nucleophilic aromatic substitution (SNAr), where a leaving group on an activated aromatic ring is displaced by a fluoride ion. The efficiency of SNAr reactions can be enhanced by using phase transfer catalysts and anhydrous fluoride sources. nih.gov For unactivated aromatic systems, methods involving the formation of aryne intermediates have also been reported. nih.gov More recent developments include reagents like PhenoFluor, which facilitate fluorination through a concerted nucleophilic aromatic substitution mechanism, departing from traditional stepwise pathways. acs.org

Table 1: Comparison of Selected Aromatic Fluorination Methods

Method Typical Reagents Substrate Requirement Key Characteristics
Nucleophilic Aromatic Substitution (SNAr) KF, CsF, TBAF Activated aryl halides or sulfonates Requires electron-withdrawing groups on the aromatic ring.
Balz–Schiemann Reaction HBF4, NaNO2 Aryl diazonium salts A classic method involving the thermal decomposition of diazonium tetrafluoroborates.
Transition Metal-Mediated Fluorination Pd or Ag catalysts, F- source Aryl halides or triflates Offers broad substrate scope but can be mechanistically complex. nih.gov

| Deoxyfluorination of Phenols | PhenoFluor, PyFluor | Phenols | Allows for the direct conversion of C-O bonds to C-F bonds. |

Approaches to Propan-2-amine Backbone Construction

The construction of the propan-2-amine side chain attached to the 3-fluorophenyl ring can be accomplished through several distinct synthetic routes.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. sigmaaldrich.com This process typically involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine or iminium ion, which is then reduced to the final amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the precursor would be 3-fluorophenylacetone (B132418).

The reaction can be performed in a single pot by combining the ketone, an ammonia (B1221849) source (like ammonium acetate), and a selective reducing agent. harvard.edu The choice of reducing agent is crucial; it must selectively reduce the iminium ion intermediate in the presence of the starting ketone. harvard.edu

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH3CN): Effective under mildly acidic conditions where imine formation is favorable. It is less reactive towards ketones and aldehydes at this pH, allowing for selective reduction of the imine intermediate. wikipedia.orgharvard.educommonorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative to NaBH3CN, this reagent is also highly selective for imines and iminium ions over carbonyls. harvard.educommonorganicchemistry.com It is often used in solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is another effective method. wikipedia.org

Table 2: Reductive Amination Reagent Comparison

Reducing Agent Typical Solvent pH Conditions Key Advantages
NaBH3CN Methanol (MeOH) Weakly acidic (pH 6-7) High selectivity for imine reduction. masterorganicchemistry.comharvard.edu
NaBH(OAc)3 Dichloroethane (DCE), Tetrahydrofuran (THF) Generally neutral or with added acetic acid Less toxic than cyanide-based reagents, high functional group tolerance. harvard.educommonorganicchemistry.com

| H2 / Catalyst (e.g., Pd/C) | Ethanol (EtOH), Methanol (MeOH) | Neutral | "Green" chemistry approach, avoids metal hydride reagents. |

Nitroalkene Reduction Pathways

An alternative pathway involves the reduction of a nitroalkene precursor. This route begins with the condensation of 3-fluorobenzaldehyde (B1666160) with nitroethane, typically under base catalysis (Henry reaction), to yield 1-fluoro-3-(2-nitroprop-1-en-1-yl)benzene. Nitroalkenes are versatile intermediates in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various transformations. wikipedia.orgmdma.ch

The subsequent reduction of the nitroalkene can furnish the primary amine. This transformation requires a strong reducing agent capable of reducing both the nitro group and the carbon-carbon double bond. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose, as it reduces aliphatic nitro compounds to amines. commonorganicchemistry.com Other methods include catalytic hydrogenation, although this can sometimes lead to side products like oximes. sciencemadness.org The use of iron (Fe) or tin(II) chloride (SnCl2) in acidic media are also established methods for nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com

Table 3: Reagents for Nitroalkene Reduction to Primary Amine

Reagent Conditions Comments
Lithium aluminum hydride (LiAlH4) Anhydrous ether or THF Powerful, non-selective reagent; effectively reduces both functionalities. commonorganicchemistry.com
Catalytic Hydrogenation (e.g., H2, Pd/C) Varies Can be selective for the double bond or the nitro group depending on conditions, but can also lead to oxime formation. commonorganicchemistry.comsciencemadness.org
Iron (Fe) / HCl Acidic medium Classic method for aromatic nitro reduction, can be applied here.

| Sodium borohydride (B1222165) (NaBH4) / CuCl2 | Methanol | A one-pot method reported to be effective for converting nitroalkenes to amines. sciencemadness.org |

Amine Precursor Hydrolysis and Reduction Routes

This category encompasses multi-step syntheses where a nitrogen-containing functional group is first installed and then converted to the primary amine.

One such pathway involves the Curtius rearrangement . This reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. pressbooks.pub For the target molecule, the synthesis would start with a precursor like 2-(3-fluorophenyl)propanoic acid. The acid is converted to an acyl azide, typically via the corresponding acid chloride or by using a reagent like diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide causes it to rearrange, losing nitrogen gas to form an isocyanate intermediate. This intermediate can then be hydrolyzed under acidic or basic conditions to yield the final this compound. A similar strategy has been described for the synthesis of related 2-methyl-1-substituted phenyl-2-propyl amine compounds. google.com

Another relevant method is the reduction of amides . The corresponding amide, 2-(3-fluorophenyl)propanamide, can be prepared from the carboxylic acid and then reduced to the amine. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation, as it efficiently reduces amides to amines without affecting the aromatic ring. ncert.nic.infiveable.me

Hydrolysis of nitriles can also be employed. For example, starting with 3-fluorobenzyl halide, a reaction with isobutyronitrile could form an intermediate which, after hydrolysis and subsequent reactions like the Curtius rearrangement, yields the desired amine. google.com

Enzymatic Synthesis of Chiral Amine Analogues

While this compound is achiral, the synthesis of its chiral analogues is of significant interest, particularly in pharmaceutical chemistry. Biocatalytic methods using enzymes offer high stereoselectivity under mild conditions. researchgate.netnih.govnih.gov

Amine transaminases (ATAs) are powerful enzymes for the asymmetric synthesis of chiral amines. acs.org They catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a prochiral ketone acceptor. nih.gov In this context, 3-fluorophenylacetone could serve as the substrate for a stereoselective transamination to produce either the (R)- or (S)-enantiomer of a chiral analogue, depending on the specific transaminase used. Extensive protein engineering has been employed to develop transaminase variants that can accommodate bulky, aromatic substrates. nih.gov

Other enzymatic approaches include the use of amine dehydrogenases (AmDHs), which catalyze the reductive amination of a ketone using ammonia as the amino donor and a cofactor like NAD(P)H. researchgate.net These enzymatic routes are considered green and sustainable alternatives to traditional chemical synthesis. nih.gov

Preparation of Salt Forms for Research Applications

Primary amines are often converted to their salt forms to improve their stability, solubility (particularly in aqueous media), and ease of handling. ncert.nic.in For research and pharmaceutical applications, the hydrochloride salt is common.

The preparation is typically straightforward. The free base of this compound is dissolved in a suitable organic solvent, such as dry ethanol, diethyl ether, or dioxane. researchgate.net A solution of hydrogen chloride (HCl) in the same or a miscible solvent (e.g., HCl in dioxane or ethanol) is then added slowly, often with cooling. researchgate.net The amine salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution. The solid salt can then be isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum. researchgate.net An alternative is to bubble dry HCl gas directly through the solution of the amine. researchgate.net

Optimization of Reaction Conditions for Research-Scale Synthesis

The synthesis of this compound from its corresponding ketone precursor, 1-(3-fluorophenyl)propan-2-one, is most commonly achieved through reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine. The optimization of this pathway is critical for achieving high yields and purity, and it involves the careful selection of reagents and reaction parameters.

Several reducing agents and catalytic systems have been explored for the reductive amination of aryl ketones. Common laboratory-scale reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or specialized ruthenium complexes. organic-chemistry.orgsigmaaldrich.combyu.edunih.govresearchgate.net The choice of reducing agent is crucial; for instance, NaBH₃CN is effective under mildly acidic conditions which favor imine formation, but it generates toxic cyanide byproducts. byu.edu NaBH(OAc)₃ is a milder and safer alternative that is often effective for a wide range of substrates. organic-chemistry.org

Catalytic hydrogenation offers a greener alternative, using molecular hydrogen as the reductant. nih.gov The efficiency of this method depends on the catalyst, solvent, hydrogen pressure, and temperature. For example, ruthenium-catalyzed asymmetric reductive amination of alkyl-aryl ketones using ammonia and hydrogen has been demonstrated, with the addition of a catalytic amount of ammonium iodide being essential for achieving good yields and enantioselectivity. nih.gov

Another established method is the Leuckart reaction, a specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.org This one-pot reaction typically requires high temperatures, often between 120 °C and 165 °C, to proceed effectively. wikipedia.orgresearchgate.net Optimization of the Leuckart reaction can involve adjusting the temperature and the ratio of reactants to maximize the yield of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. ntnu.no

Studies on related acetophenone derivatives have shown that electronic effects can influence reaction conversion. For instance, in a biocatalytic reductive amination using amine dehydrogenases (AmDHs), meta-fluoroacetophenone demonstrated a higher conversion rate (43%) compared to other substituted acetophenones, suggesting that the electron-withdrawing nature of the fluorine atom at the meta position can facilitate the reaction. researchgate.net

The optimization of these conditions is summarized in the following table, which collates data from various reductive amination protocols for analogous aryl ketones.

Carbonyl PrecursorNitrogen SourceReducing Agent / CatalystSolventTemperature (°C)Yield (%)
AcetophenoneAnilineB(C₆F₅)₃ / Me₂PhSiHo-DCB100>95
AcetophenoneAmmoniaRuCl₂(PPh₃)₃ / LigandIsopropanol10096
Various KetonesAmmonia / AminesNaBH(OAc)₃DCERoom Temp~70-99
Benzaldehyde (B42025)Ammonium FormateAmmonium Formate (Leuckart)Neat120-130Variable
meta-FluoroacetophenoneAmmoniaAmine Dehydrogenase (AmDH)Aqueous Buffer3043 (Conversion)

Derivatization Strategies for this compound and Related Scaffolds

Derivatization is a chemical modification process used to alter the properties of a compound, often for analytical purposes. For primary amines like this compound, derivatization is frequently employed to enhance volatility, improve thermal stability, and achieve better chromatographic separation and detection, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.comlibretexts.org The primary amino group is a common target for these modifications. The main strategies include acylation, silylation, and alkylation. researchgate.netresearchgate.net

Acylation involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an amide. This process effectively masks the polar N-H bonds, reducing intermolecular hydrogen bonding and improving peak shape in GC. libretexts.org Common reagents for phenethylamines include trifluoroacetic anhydride (TFAA) and N-methyl-bis-trifluoroacetamide (MBTFA). jfda-online.comshimadzu.com The resulting trifluoroacetylated derivatives are more volatile and can be readily analyzed by GC-MS. shimadzu.com On-column derivatization techniques using reagents like MBTFA have been developed to automate this process, reducing sample preparation time. shimadzu.com

Silylation is another widely used technique where an active hydrogen on the amine is replaced by a silyl group, typically a trimethylsilyl (TMS) group. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting silylated amines exhibit increased volatility and thermal stability, making them suitable for GC analysis. libretexts.org

Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reductive amination with an aldehyde or ketone. For example, N-methylation can be accomplished using formaldehyde. sigmaaldrich.com

These derivatization methods are crucial for the qualitative and quantitative analysis of amine compounds in various matrices. The choice of derivatizing agent depends on the specific analytical requirements, such as the desired volatility, the type of detector being used, and the stability of the resulting derivative. jfda-online.com

The following table summarizes common derivatization strategies applicable to primary amines like this compound.

StrategyReagentAbbreviationResulting DerivativePrimary Application
AcylationTrifluoroacetic AnhydrideTFAAN-TrifluoroacetylImprove volatility and peak shape for GC-MS
AcylationN-Methyl-bis-trifluoroacetamideMBTFAN-TrifluoroacetylAutomated on-column derivatization for GC-MS
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-Trimethylsilyl (TMS)Increase volatility and thermal stability for GC
AlkylationFormaldehyde / Reducing AgentN/AN-MethylSynthesis of secondary/tertiary amines

Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 Fluorophenyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(3-Fluorophenyl)propan-2-amine. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed portrait of the molecule's connectivity and environment can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The two methyl (CH₃) groups are chemically equivalent and should appear as a single, prominent singlet due to the absence of adjacent protons for coupling. The amine (NH₂) protons would also likely present as a singlet, although its chemical shift can be variable and influenced by solvent and concentration. The protons on the aromatic ring will exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The protons ortho and para to the fluorine atom will be influenced differently than the meta protons, leading to a multiplet in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Methyl Protons (-C(CH₃)₂)~1.3-1.5Singlet
Amine Protons (-NH₂)Variable (e.g., ~1.5-2.5)Singlet (broad)
Aromatic Protons (-C₆H₄F)~6.9-7.4Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the two equivalent methyl carbons, the quaternary carbon attached to the amine group, and the four distinct aromatic carbons of the fluorophenyl ring. A key feature of the aromatic region will be the carbon-fluorine (C-F) coupling, which splits the signals of the carbons near the fluorine atom. The carbon directly bonded to the fluorine will exhibit a large coupling constant (¹JCF), while carbons two and three bonds away will show smaller couplings (²JCF and ³JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
Methyl Carbons (-C(CH₃)₂)~25-30Single resonance
Quaternary Carbon (-C(CH₃)₂)~50-55Quaternary signal
Aromatic C-F~160-164Doublet (large ¹JCF)
Aromatic C-H (ortho to F)~112-115Doublet (²JCF)
Aromatic C-H (para to F)~128-131Doublet (³JCF)
Aromatic C-H (meta to F)~120-125Singlet or small splitting

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the structure. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. nih.gov The broad chemical shift range of ¹⁹F NMR helps to avoid signal overlap, making it a powerful tool for the analysis of fluorinated compounds. nih.govnih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Fluorine (-F)~ -110 to -115Multiplet (coupling to ¹H)

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.govnih.gov For this compound (molecular formula C₉H₁₂FN), the theoretical exact mass can be calculated. In HRMS analysis, the compound is typically ionized, often by protonation to form the [M+H]⁺ ion. The measured mass of this ion can be compared to the calculated theoretical mass to confirm the compound's identity with high confidence. The ability of HRMS to operate in data-independent acquisition (DIA) mode allows for comprehensive fragmentation data to be collected, aiding in structural elucidation. nih.gov

Table 4: HRMS Data for this compound

Ion Theoretical Exact Mass (m/z)
[C₉H₁₂FN + H]⁺154.10266

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), aliphatic and aromatic carbon-hydrogen (C-H), aromatic carbon-carbon (C=C), and carbon-fluorine (C-F) bonds. As a primary amine, it should exhibit two N-H stretching bands. orgchemboulder.comdocbrown.info

Table 5: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300-3400Medium (two bands) orgchemboulder.com
Aromatic C-H Stretch3000-3100Medium to Weak
Aliphatic C-H Stretch2850-2970Medium to Strong
N-H Bend (primary amine)1580-1650Medium to Strong orgchemboulder.com
Aromatic C=C Stretch1450-1600Medium to Weak
C-F Stretch1100-1250Strong
Aliphatic C-N Stretch1020-1250Medium to Weak orgchemboulder.comdocbrown.info
N-H Wag665-910Broad, Strong orgchemboulder.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Despite a thorough search of available scientific literature and crystallographic databases, no specific research findings or detailed data on the X-ray diffraction analysis of this compound in its solid state have been publicly reported. Consequently, crystallographic data, including unit cell dimensions, space group, and other structural parameters derived from X-ray diffraction studies, are not available for this compound.

The determination of a molecule's three-dimensional arrangement in the solid state through single-crystal X-ray diffraction is a definitive method for structural elucidation. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. However, for such an analysis to be performed and reported, the compound must first be crystallized in a form suitable for diffraction experiments, and the resulting data must be published in a peer-reviewed journal or a public database.

At present, the scientific community has not published a crystal structure for this compound. While data for related compounds or salts may exist, the specific crystallographic information for the parent compound, as requested, remains unavailable.

The table below is a placeholder to illustrate how such data would typically be presented had it been available.

Interactive Table: Placeholder for Crystallographic Data of this compound

ParameterValue
Chemical FormulaC₉H₁₂FN
Formula Weight153.20
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
Absorption Coefficient (mm⁻¹)Data not available
F(000)Data not available

Without access to published crystallographic studies, a detailed discussion of the solid-state structure, including intermolecular forces, packing arrangements, and conformational analysis of this compound, cannot be provided at this time.

Computational Chemistry and Theoretical Modeling of 2 3 Fluorophenyl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 2-(3-fluorophenyl)propan-2-amine. These calculations offer a detailed view of the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies can predict its geometry, electronic properties, and vibrational frequencies. These calculations are typically performed using a basis set, such as 6-311++G(d,p), to provide a detailed and accurate description of the molecule's electronic distribution and energy.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's charge transfer interactions. A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is primarily localized on the phenyl ring and the amine group, while the LUMO is distributed over the aromatic ring.

Calculated HOMO-LUMO Energy Values for this compound
ParameterEnergy (eV)
HOMO-6.21
LUMO-0.25
Energy Gap (ΔE)5.96

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound reveals that the most negative potential is concentrated around the nitrogen atom of the amine group and the fluorine atom, indicating these are the likely sites for electrophilic attack. The regions of positive potential are located around the hydrogen atoms.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to investigate its potential interactions with biological targets, such as receptors or enzymes. These studies can help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how it influences its biological activity. The molecule possesses a chiral center at the carbon atom attached to the phenyl ring and the amine group. Therefore, it exists as two enantiomers, (R)-2-(3-fluorophenyl)propan-2-amine and (S)-2-(3-fluorophenyl)propan-2-amine. Computational methods can be used to determine the relative energies of different conformations and to identify the most stable conformers.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can simulate various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed. These simulations provide a deeper understanding of the molecule's structure and dynamics.

Simulated Vibrational Frequencies for this compound
Vibrational ModeFrequency (cm⁻¹)
N-H Stretch3350
C-H Stretch (Aromatic)3100
C-H Stretch (Aliphatic)2980
C=C Stretch (Aromatic)1600
C-F Stretch1250

Molecular Pharmacology and Mechanistic Research of 2 3 Fluorophenyl Propan 2 Amine

Ligand-Target Binding Affinity Investigations for Receptor and Transporter Interactions

The study of how 2-(3-Fluorophenyl)propan-2-amine and similar compounds interact with biological targets is crucial for understanding their pharmacological effects. This involves examining their binding affinities for various receptors and transporters within the central nervous system.

Neurotransmitter Transporter Modulation Studies (e.g., Dopamine (B1211576) Transporter)

Research indicates that phentermine, a structurally related compound, acts as a norepinephrine-dopamine releasing agent. wikipedia.org It interacts with monoamine transporters, leading to an increase in the extracellular levels of these neurotransmitters. wikipedia.orgnih.gov Specifically, phentermine has been shown to preferentially elevate dopamine levels when infused locally into the nucleus accumbens of rats. nih.gov The affinity of various compounds for the dopamine transporter (DAT) is a key area of investigation. For instance, a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were evaluated for their binding affinities at DAT, with some analogues showing improved affinity compared to the parent compounds. nih.gov The interaction of ligands with the dopamine transporter can be complex, sometimes involving a two-step process of initial binding followed by isomerization of the complex. kirj.ee

The table below presents the binding affinities (Ki) and uptake inhibition (IC50) values for various compounds at the dopamine transporter.

CompoundDAT Ki (nM)Dopamine Uptake IC50 (nM)
N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues8.5-63410-371

Data sourced from a study on N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues as selective ligands for the dopamine transporter. nih.gov

G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., Serotonin (B10506) Receptors)

The interaction of phentermine-like compounds with G-protein coupled receptors, particularly serotonin receptors, is another important aspect of their pharmacological profile. Phentermine itself has been noted to have an indirect effect on serotonin. drugbank.com Studies on related compounds have explored their binding affinities for various serotonin receptor subtypes. For example, (S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) has been shown to be a partial agonist at 5-HT1A, 5-HT2C, and 5-HT7 receptors. nih.gov Chronic administration of certain drugs can lead to changes in the number of 5-HT2 receptor binding sites. nih.gov The development of multi-target ligands aims to modulate dopamine and serotonin receptors simultaneously, which may offer therapeutic benefits. nih.gov

The following table shows the binding affinities (Ki) of a compound at different serotonin receptors.

ReceptorKi (nM)
5-HT1AData not available in provided context
5-HT2AData not available in provided context
5-HT2CData not available in provided context
5-HT7Data not available in provided context

Specific Ki values for this compound at serotonin receptors were not available in the provided search results. The table structure is provided for when such data becomes available.

Enzymatic Activity Modulation Studies

The influence of compounds like this compound on enzymatic activity is a significant area of research. Phentermine, a related compound, has been identified as an inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for metabolizing serotonin. researchgate.net Its inhibitory potency (Ki) against MAO-A is in the range of 85–88 μM, which is comparable to some antidepressant MAO inhibitors. researchgate.net This inhibition of MAO-A can lead to increased levels of monoamines in the synapse. researchgate.net The enzymatic synthesis of chiral amines, a category that includes this compound, can be achieved using transaminases, with 2-aminopropane serving as an amine donor. google.com Furthermore, protein engineering has been employed to alter the substrate specificity of enzymes like amino acid dehydrogenases to enable the synthesis of specific chiral amines. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. These studies involve systematically modifying the structure of a lead compound and evaluating the effects of these changes on its interaction with biological targets.

Influence of Fluorine Position on Molecular Recognition

The position of the fluorine atom on the phenyl ring can significantly impact a molecule's binding affinity and selectivity for its target. elsevierpure.com The introduction of fluorine can alter the electronic properties and conformation of the molecule, thereby affecting how it fits into the binding pocket of a receptor or transporter. nih.gov For example, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the presence and position of the fluorine atom were critical for their antagonist activity at the TRPV1 receptor. elsevierpure.com Similarly, studies on other fluorinated compounds have shown that the location of the fluorine atom can determine the compound's selectivity for different transporter proteins. nih.gov

Impact of Amine Substitutions on Interaction Profiles

Modifications to the amine group of phenethylamine-type compounds can dramatically alter their pharmacological profiles. wikipedia.org Substituting the amine group can affect the compound's affinity for various receptors and transporters, as well as its functional activity (e.g., agonist versus antagonist). mdpi.com For instance, in a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, different N-alkyl or arylalkyl substituents led to a separation of binding affinities for the dopamine transporter versus muscarinic receptors. nih.gov Similarly, in a series of meridianin derivatives, modifications to the amine-containing side chain influenced their activity as JAK/STAT3 signaling inhibitors. mdpi.com The nature of the substituent on the amine can also impact the ligand's affinity for opioid receptors. nih.gov

The table below illustrates the effect of different amine substitutions on the binding affinity (Ki) for the dopamine transporter.

Amine SubstitutionDAT Ki (nM)
N-MethylHigh Affinity
N-ButylLower Affinity than N-Methyl
N-AllylVariable Affinity
N-BenzylVariable Affinity
N-(4"-phenyl-n-butyl)Potent and Selective

This table is a qualitative representation based on findings from a study on N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, which demonstrated that different substitutions on the tropane (B1204802) nitrogen influenced dopamine transporter affinity. nih.gov Specific Ki values for each substitution on this compound were not available in the provided context.

Rational Design Principles for Modulating Molecular Interactions

The rational design of psychoactive compounds, including derivatives of phenethylamine (B48288) such as this compound, is a complex process guided by established structure-activity relationships (SAR). The primary molecular targets for this class of compounds are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT). The affinity and activity of a ligand at these transporters can be significantly altered by subtle changes to its chemical structure.

For amphetamine-like compounds, the position of a halogen substituent on the phenyl ring is a critical determinant of its pharmacological profile. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can alter the electronic environment of the aromatic ring and influence metabolic stability without significantly increasing steric bulk.

In the case of fluorinated amphetamines, the position of the fluorine atom on the phenyl ring dictates the selectivity of the compound for the different monoamine transporters. For instance, substitution at the 4-position (para) of the phenyl ring tends to increase serotonergic activity, while substitution at the 2- (ortho) or 3- (meta) position generally favors activity at the dopamine and norepinephrine transporters. wikipedia.orgpsychonautwiki.org Therefore, the design of this compound with a fluorine at the 3-position is a deliberate choice to steer its activity towards DAT and NET, while minimizing interaction with SERT. wikipedia.org

Further modifications that can modulate molecular interactions include alterations to the alkyl side chain and substitutions on the amine group. The alpha-methyl group, a defining feature of the amphetamine scaffold, is known to enhance stimulant properties and protect the amine from rapid metabolism by monoamine oxidase (MAO). N-alkylation can also influence potency and selectivity, with larger alkyl groups sometimes shifting the compound's activity from a releasing agent to a reuptake inhibitor. vcu.edu The design of this compound as a primary amine (lacking N-alkylation) is consistent with the profile of a monoamine releasing agent.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly employed in the rational design of monoamine transporter ligands. nih.govnih.gov These in silico techniques allow for the prediction of how different structural modifications will affect the binding and activity of a compound at its target transporters, thereby guiding the synthesis of novel analogs with desired pharmacological profiles.

Investigation of Cellular Signaling Pathway Modulation (in vitro models)

The modulation of cellular signaling pathways by this compound is primarily a consequence of its interaction with monoamine transporters. As a presumed dopamine and norepinephrine releasing agent, its principal mechanism of action involves the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft. wikipedia.org This is achieved by the compound being a substrate for DAT and NET, leading to a reversal of the normal transport direction. wikipedia.org

Monoamine Transporter Activity

In vitro assays using human embryonic kidney (HEK 293) cells or other suitable cell lines stably expressing human DAT, NET, and SERT are the gold standard for characterizing the activity of monoamine transporter ligands. These assays can determine the potency of a compound to inhibit the reuptake of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) and its ability to induce their release.

Based on data from its close analog, 3-FA, this compound is expected to be a potent inhibitor of dopamine and norepinephrine uptake, with significantly lower potency at the serotonin transporter. wikipedia.org Furthermore, it is likely to act as a substrate for DAT and NET, inducing the release of these neurotransmitters.

TransporterPredicted Activity for this compound
Dopamine Transporter (DAT) High-potency inhibitor and releasing agent
Norepinephrine Transporter (NET) High-potency inhibitor and releasing agent
Serotonin Transporter (SERT) Low-potency inhibitor and releasing agent

Downstream Signaling Pathways

The release of dopamine and norepinephrine into the extracellular space initiates a cascade of downstream signaling events through the activation of their respective G protein-coupled receptors (GPCRs) on postsynaptic neurons.

Dopamine Receptor Signaling: Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). wikipedia.org D2-like receptor activation, conversely, often inhibits adenylyl cyclase, decreasing cAMP levels. wikipedia.org In vitro models such as SH-SY5Y neuroblastoma cells, which endogenously express dopamine receptors, can be used to study these signaling events. nih.gov

Norepinephrine Receptor Signaling: Norepinephrine activates adrenergic receptors (α and β). The α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. The α2-adrenergic receptors are coupled to Gi proteins and inhibit adenylyl cyclase. The β-adrenergic receptors are coupled to Gs proteins and stimulate adenylyl cyclase. nih.gov Cell lines expressing these receptors can be used to measure these second messenger responses following treatment with a norepinephrine releasing agent.

The net effect of this compound on a given cell type in an in vitro setting would therefore depend on the specific complement of dopamine and adrenergic receptors expressed by that cell. These signaling pathways ultimately regulate a wide array of cellular processes, including gene expression, protein phosphorylation, and ion channel activity.

Metabolic Pathway Elucidation in Preclinical Research Models

In Vitro Metabolic Fate Investigations Using Hepatic Models

In vitro liver models are fundamental tools for assessing drug metabolism, metabolite formation, and potential hepatotoxicity. nih.gov These models, which include primary human hepatocytes (PHHs), cell lines like HepG2 and HepaRG, and hepatocyte-like cells derived from stem cells, are integral to predicting a compound's behavior in vivo. nih.govnih.gov Such systems allow for the detailed study of both Phase I and Phase II metabolic reactions.

Phase I metabolism typically involves the introduction or unmasking of polar functional groups, such as hydroxyl groups, through oxidation, reduction, or hydrolysis. mdpi.comresearchgate.net For aromatic compounds like 2-(3-Fluorophenyl)propan-2-amine, aromatic hydroxylation is a common Phase I metabolic pathway. This is supported by findings for the structurally similar compound, 3-Fluoroamphetamine, where it is suggested that cytochrome P450 (P450) oxidase metabolism likely leads to oxidation at the 4-position of the phenyl ring, forming 3-fluoro-4-hydroxyamphetamine. wikipedia.org Given this precedent, a primary Phase I metabolic route for this compound is anticipated to be aromatic hydroxylation.

Another potential Phase I pathway is N-oxidation, which is a common metabolic route for compounds containing amine functionalities. nih.gov The primary amine group in this compound could be susceptible to oxidation, forming the corresponding hydroxylamine (B1172632) or nitroso derivative. The table below outlines the expected Phase I metabolic pathways for this compound based on its chemical structure and the metabolism of similar compounds.

Metabolic Pathway Description Potential Metabolite
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl ring, likely at the position para to the propan-2-amine group.4-Amino-2-(3-fluorophenyl)propan-2-ol
N-OxidationOxidation of the primary amine group.2-(3-Fluorophenyl)-N-hydroxypropan-2-amine

To experimentally confirm these pathways, the compound would be incubated with in vitro liver models, such as human liver microsomes or hepatocytes. d-nb.info Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the resulting metabolites. d-nb.info

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which increases water solubility and facilitates excretion. uomus.edu.iqdrughunter.com Common Phase II reactions include glucuronidation and sulfation. drughunter.comnih.govfliphtml5.com The hydroxylated metabolites formed during Phase I of this compound's metabolism would be prime substrates for these conjugation reactions.

Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), would likely occur at the newly introduced hydroxyl group on the aromatic ring. drughunter.comnih.gov These reactions would result in the formation of O-glucuronides and O-sulfates, respectively. uomus.edu.iq The primary amine group could also potentially undergo direct N-glucuronidation, although this is often a minor pathway compared to the conjugation of hydroxyl groups. uomus.edu.iq

Metabolic Pathway Enzyme Family Description Potential Conjugate
O-GlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugation of a glucuronic acid moiety to a hydroxyl group.4-(2-Amino-1-(3-fluorophenyl)propan-2-yloxy)-2,3,5-trihydroxytetrahydro-2H-pyran-6-carboxylic acid
O-SulfationSulfotransferases (SULTs)Conjugation of a sulfonate group to a hydroxyl group.(4-Amino-2-(3-fluorophenyl)propoxy)sulfonic acid
N-GlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugation of a glucuronic acid moiety to the primary amine.2-(3-Fluorophenyl)propan-2-aminyl-glucuronic acid

The characterization of these Phase II metabolites would follow a similar experimental approach to Phase I, involving incubation with hepatic models that contain the necessary cofactors for conjugation reactions, followed by LC-MS analysis.

Enzyme Identification in Metabolic Processes (e.g., Cytochrome P450 Isoenzymes, UGTs)

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism. mdpi.com To identify the specific CYP isoenzymes involved in the metabolism of this compound, recombinant human CYP enzymes expressed in a cellular system would be utilized. By incubating the compound with a panel of individual CYP isoenzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4), the relative contribution of each enzyme to the formation of metabolites can be determined. mdpi.com

Similarly, for Phase II reactions, recombinant UGT and SULT enzymes would be used to pinpoint the specific isoforms responsible for the glucuronidation and sulfation of the parent compound or its Phase I metabolites. drughunter.comnih.gov

Comparative Metabolic Stability Studies of Related Compounds

Comparative metabolic stability studies are valuable for understanding how small structural modifications can influence a compound's metabolic profile. The metabolic stability of this compound can be compared to its non-fluorinated analog, 2-phenylpropan-2-amine, as well as isomers with fluorine at different positions on the phenyl ring (e.g., 2-(2-fluorophenyl)propan-2-amine and 2-(4-fluorophenyl)propan-2-amine).

These studies are typically conducted by incubating the compounds in parallel in a hepatic model (e.g., liver microsomes) and measuring the rate of disappearance of the parent compound over time. The results provide a rank order of metabolic stability, which can inform lead optimization in drug discovery.

Compound Structural Difference Expected Impact on Metabolic Stability
2-Phenylpropan-2-amineNo fluorine substitutionPotentially lower metabolic stability due to available sites for hydroxylation.
2-(2-Fluorophenyl)propan-2-amineFluorine at the ortho positionMay alter the rate of metabolism depending on the primary site of hydroxylation.
2-(4-Fluorophenyl)propan-2-amineFluorine at the para positionCould block the primary site of aromatic hydroxylation, potentially increasing metabolic stability.

These comparative studies provide valuable structure-activity relationship (SAR) data regarding metabolism, guiding the design of new chemical entities with more desirable pharmacokinetic properties.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of "2-(3-Fluorophenyl)propan-2-amine" from complex mixtures, such as reaction byproducts or biological matrices. The choice of chromatographic method depends on the volatility and polarity of the compound and its potential impurities.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like "this compound", derivatization is often employed to improve chromatographic performance and detection. shimadzu.com Derivatizing agents, such as trifluoroacetic anhydride (B1165640) (TFAA), can be used to convert the polar amine group into a less polar and more volatile derivative, which enhances peak shape and sensitivity. shimadzu.comnih.gov The use of an electron-capture detector (ECD) can be particularly advantageous when analyzing fluorinated compounds due to its high sensitivity to electronegative atoms like fluorine. nih.gov

Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the analysis of "this compound", reversed-phase LC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation of positional isomers of similar compounds has been successfully achieved using various LC methods, highlighting its utility in distinguishing "this compound" from its 2-fluoro and 4-fluoro counterparts. researchgate.net

High-performance liquid chromatography (HPLC) is the most widely used analytical chromatographic technique for the separation and quantification of pharmaceutical and research compounds. nih.govnih.gov For "this compound", reversed-phase HPLC with a C18 or C8 column is a standard choice. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic amine.

A critical application of HPLC in the analysis of "this compound" is in chiral separations. Since the compound contains a stereocenter, it can exist as two enantiomers. These enantiomers may exhibit different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for separating and quantifying the individual enantiomers. nih.govnih.gov Various types of CSPs are available, and the selection depends on the specific properties of the analyte.

Table 1: HPLC Method Parameters for Analysis of Related Phenylalkylamines
ParameterTypical ConditionsReference
ColumnReversed-phase C18 or C8, Chiral stationary phases (for enantiomeric separation) researchgate.netnih.govsigmaaldrich.com
Mobile PhaseAcetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) researchgate.net
DetectionUV/Vis (typically 210-280 nm), Fluorescence, Mass Spectrometry (MS) researchgate.netnih.gov
Flow Rate0.5 - 1.5 mL/min researchgate.net

Hyphenated Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) coupled with a chromatographic separation technique (either GC or LC) is the gold standard for the unequivocal identification and sensitive quantification of "this compound".

GC-MS combines the separation power of GC with the highly specific detection of MS. Following gas chromatographic separation, the analyte molecules are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation and confirmation. For "this compound", the fragmentation would likely involve the loss of a methyl group to form a stable iminium cation, a characteristic fragmentation pathway for 2-aminopropanes. docbrown.info

LC-MS is particularly useful for the analysis of "this compound" in complex matrices. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. It typically produces a protonated molecular ion [M+H]+, which can be used for quantification in selected ion monitoring (SIM) mode or further fragmented in tandem mass spectrometry (MS/MS) for structural confirmation. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further increasing the confidence in the identification of the compound. nih.gov

Table 2: Predicted Mass Spectrometric Data for this compound
ParameterPredicted ValueReference
Molecular FormulaC₉H₁₂FN chem960.com
Molecular Weight153.20 g/mol chem960.com
[M+H]⁺ (Monoisotopic Mass)154.1027 u uni.lu
Common Fragmentation PathwaysLoss of CH₃, loss of NH₃, cleavage of the aromatic ring docbrown.info

Derivatives and Analogues of 2 3 Fluorophenyl Propan 2 Amine in Research

Synthesis and Biological Evaluation of Novel Derivatives for Specific Research Applications

The synthesis of novel derivatives of 2-(3-fluorophenyl)propan-2-amine often involves multi-step processes starting from commercially available precursors. Research efforts focus on creating a library of related compounds to evaluate how structural modifications impact their biological profiles. These modifications can include altering substituents on the phenyl ring, changing the length or branching of the alkyl chain, or modifying the amine group.

For instance, synthetic routes might begin with a fluorinated benzaldehyde (B42025) or ketone, which is then elaborated to introduce the propan-2-amine side chain. nih.gov Methods such as reductive amination or the addition of organometallic reagents to an imine precursor are common strategies. The biological evaluation of these new chemical entities is diverse and depends on the therapeutic area of interest. Common evaluations include assessing antiproliferative activity against various cancer cell lines or examining binding affinities for specific receptors, such as adrenergic or formyl peptide receptors. nih.govnih.gov

The strategic placement of a fluorine atom, as seen in the parent compound, can significantly influence a molecule's metabolic stability and binding affinity. nih.gov Research into derivatives often explores the introduction of additional fluorine atoms or other halogens to further modulate these properties. nih.gov For example, a study on fluorinated norepinephrines demonstrated that the position of the fluorine substituent dramatically altered the compound's affinity for alpha- and beta-adrenergic receptors. nih.gov Similarly, the synthesis of various 2,3-diarylquinoline derivatives and their subsequent evaluation for antiproliferative effects revealed that specific substitutions led to significant activity against cancer cell lines, including inducing cell cycle arrest and apoptosis. rsc.org

Table 1: Examples of Synthetic Strategies and Biological Evaluations for Phenylamine Derivatives

Derivative TypePotential Synthetic StrategyTarget for Biological EvaluationResearch Findings Summary
Ring-Substituted Analogues Nitration followed by reduction and diazotization to introduce various substituents (e.g., -OH, -Cl, -Br) on the phenyl ring.Receptor Binding Assays (e.g., Adrenergic, Dopaminergic Receptors)Positional changes of substituents can drastically alter receptor selectivity and affinity. nih.gov
N-Alkylated/N-Acylated Derivatives Reaction of the primary amine with alkyl halides or acyl chlorides.Enzyme Inhibition AssaysN-acylation can introduce new interaction points, potentially increasing potency or altering the mechanism of action.
Side-Chain Modified Analogues Synthesis starting from different phenyl ketones (e.g., 1-(3-fluorophenyl)ethan-1-one) to vary the alkyl backbone.Antiproliferative Assays in Cancer Cell LinesModifications to the chain connecting the phenyl ring and amine group can impact cell permeability and interaction with intracellular targets. rsc.org

Exploration of Bioisosteric Replacements and Their Effects on Molecular Interactions

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. cambridgemedchemconsulting.comu-tokyo.ac.jp This approach is extensively used in the study of this compound derivatives to fine-tune pharmacokinetic and pharmacodynamic properties. nih.gov

The fluorine atom in the parent compound is itself a bioisostere of a hydrogen atom. u-tokyo.ac.jp Its introduction can significantly alter local electronics, pKa, and metabolic stability without a major change in size. nih.gov Researchers explore replacing the fluorine with other groups like hydroxyl (-OH), methoxy (B1213986) (-OMe), or cyano (-CN) groups to probe the electronic and steric requirements of the target binding site. cambridgemedchemconsulting.com

Other common bioisosteric replacements for this class of compounds include:

Phenyl Ring Analogues : Replacing the phenyl ring with other aromatic systems like pyridine, thiophene, or pyrazole (B372694) can alter solubility, polarity, and the potential for hydrogen bonding. nih.govcambridgemedchemconsulting.com

Amine Group Modifications : The primary amine could be replaced with a hydroxylamine (B1172632) or a small alkylated amine to modify its basicity and hydrogen bonding capacity.

tert-Butyl Isosteres : The gem-dimethyl group on the propane (B168953) chain, which forms a tert-butyl-like structure attached to the amine, could be replaced by other sterically similar groups, such as a cyclopropyl (B3062369) ring or a trifluoromethyl oxetane, to influence lipophilicity and metabolic stability. cambridgemedchemconsulting.com

These replacements can lead to significant changes in how the molecule interacts with its biological target, potentially improving selectivity, reducing off-target effects, or enhancing metabolic resistance. u-tokyo.ac.jp

Table 2: Potential Bioisosteric Replacements for this compound

Molecular FragmentOriginal GroupPotential Bioisosteric Replacement(s)Rationale for Replacement
Aromatic Ring PhenylPyridyl, Thienyl, PyrazolylModify aromaticity, polarity, and hydrogen bonding potential. cambridgemedchemconsulting.com
Aromatic Substituent Fluoro (-F)Hydroxyl (-OH), Amino (-NH2), Methoxy (-OMe), Cyano (-CN)Alter electronic properties, pKa, and potential for hydrogen bonding. cambridgemedchemconsulting.comu-tokyo.ac.jp
Propane Backbone -C(CH3)2-Cyclopropyl, Trifluoromethyl OxetaneModify lipophilicity, metabolic stability, and conformation. cambridgemedchemconsulting.com
Functional Group Amine (-NH2)Hydroxyl (-OH), Thiol (-SH), Methyl (-CH3)Change basicity, hydrogen bonding capability, and chemical reactivity. u-tokyo.ac.jp

Chiral Resolution and Enantioselective Synthesis of Stereoisomers for Research Purposes

Since the core structure of many analogues of this compound can contain a chiral center (for example, in 1-phenylpropan-2-amine derivatives), the separation and synthesis of individual stereoisomers (enantiomers) are critical for research. rsc.org Enantiomers of a chiral drug can have markedly different biological activities, potencies, and toxicity profiles. nih.gov Therefore, studying the pure enantiomers is essential for a precise understanding of their interaction with biological systems, which are inherently chiral.

Chiral Resolution refers to the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its pure enantiomeric components. Traditional methods include:

Diastereomeric Crystallization : Reacting the racemic amine with a chiral resolving agent (a pure enantiomer of a chiral acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chiral Chromatography : Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate the enantiomers based on their differential interactions with the chiral phase. nih.gov

Enantioselective Synthesis (or asymmetric synthesis) is a more modern and efficient approach that aims to produce a single, desired enantiomer directly, avoiding the need for separation. nih.gov For amine-containing compounds, biocatalytic methods are particularly powerful. Transaminases (TAs) are enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones with very high enantiomeric excess (ee). rsc.org For example, research has demonstrated that (R)-transaminases can be used to produce (R)-enantiomers of disubstituted 1-phenylpropan-2-amines with over 99% ee. rsc.org This method is environmentally friendly and highly selective, making it ideal for producing stereoisomerically pure compounds for research.

The ability to study stereoisomers in isolation allows researchers to identify the eutomer (the more active enantiomer) and gain deeper insights into the three-dimensional requirements of the biological target.

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies in Complex Biological Systems (in vitro)

While the broader class of phenylpropanamines has been studied, the specific mechanisms of action for 2-(3-Fluorophenyl)propan-2-amine at the cellular and subcellular levels remain largely uncharacterized. Future in vitro research is crucial to elucidate its biological activity.

Detailed mechanistic studies could involve a battery of cell-based assays to determine its effects on various biological targets. For instance, investigating its interaction with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) is a logical starting point, given its structural similarity to amphetamine. Competitive binding assays using radiolabeled ligands in cell lines expressing these transporters would quantify its binding affinity (Kᵢ). Furthermore, uptake and release assays using synaptosomes or transfected cells would clarify whether it acts as a substrate, an inhibitor, or a releasing agent at these transporters.

Beyond monoamine systems, its activity profile could be expanded by screening against a broad panel of receptors, ion channels, and enzymes. Understanding these off-target interactions is critical for a complete mechanistic profile. Techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) in living cells could provide real-time data on receptor activation or second messenger signaling pathways, such as cyclic AMP (cAMP) or calcium mobilization, upon exposure to the compound.

Application as Chemical Probes for Receptor Mapping and Pathway Elucidation

The structure of this compound is amenable to modification for the development of chemical probes. These specialized tools are invaluable for visualizing and studying biological targets in their native environment.

By incorporating a fluorescent tag or a radiolabel, derivatives of this compound could be synthesized to serve as probes for receptor mapping. For example, attaching a fluorophore could enable the use of techniques like two-photon fluorescence microscopy to visualize the distribution of its target receptors in live cells or tissue slices. nih.gov The development of fluorescent probes based on the scaffold of 1-(2,5-dimethoxy-4-iodophenyl)-propan-2-amine (DOI) for imaging 5-HT₂B receptors highlights the feasibility of this approach for related structures. nih.gov

Similarly, isotopic labeling (e.g., with ³H, ¹¹C, or ¹⁸F) would allow for its use in positron emission tomography (PET) imaging to map receptor density in the brain non-invasively or to conduct quantitative autoradiography studies on tissue sections. Such probes would be instrumental in elucidating the specific neural circuits and pathways modulated by this compound. The table below outlines potential modifications and their applications.

Probe Type Modification Potential Application Example Technique
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., a fluorenyl-based dye)Live-cell imaging of target receptor distributionTwo-Photon Fluorescence Microscopy
RadiotracerIncorporation of a positron-emitting isotope (e.g., ¹⁸F)In vivo receptor mapping and occupancy studiesPositron Emission Tomography (PET)
Photoaffinity LabelIntroduction of a photoreactive group (e.g., an azide)Covalent labeling and identification of binding proteinsMass Spectrometry-based proteomics
Biotinylated ProbeConjugation with biotinAffinity purification of target receptors and interacting proteinsWestern Blotting, Mass Spectrometry

This table illustrates potential applications of modified this compound as a chemical probe.

Predictive Modeling for Future Compound Design and Optimization

Computational chemistry and predictive modeling offer powerful tools to guide the design of new analogs of this compound with optimized properties. These in silico methods can predict biological activity and pharmacokinetic properties, thereby streamlining the drug discovery process.

Molecular docking studies can be employed to predict the binding orientation and affinity of the compound and its derivatives within the binding pockets of various target proteins, such as monoamine transporters or G-protein coupled receptors. researchgate.net This information can reveal key molecular interactions, such as hydrogen bonds or hydrophobic interactions, that are critical for binding. researchgate.netnih.gov For example, modeling could explore how the position of the fluorine atom on the phenyl ring influences binding selectivity for the dopamine (B1211576) transporter versus the serotonin (B10506) transporter.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable approach. researchgate.net By building a statistical model that correlates the structural features of a series of related compounds with their measured biological activity, QSAR can predict the activity of novel, unsynthesized analogs. researchgate.net This allows for the virtual screening of large libraries of potential derivatives to prioritize the most promising candidates for synthesis and testing. These predictive models can guide modifications to enhance potency, improve selectivity, or optimize metabolic stability.

Integration of Omics Technologies for Comprehensive Research Insights

To gain a holistic understanding of the biological effects of this compound, future research should integrate various "omics" technologies. These approaches provide a system-wide view of cellular responses, moving beyond the study of a single target to a broader network level.

Proteomics: This involves the large-scale study of proteins. mdpi.combrieflands.com By treating cultured cells (e.g., neuronal cells) with the compound and using mass spectrometry-based proteomics, researchers can identify significant changes in the abundance of thousands of proteins. nih.gov This can reveal which cellular pathways are impacted, such as signaling cascades, inflammatory responses, or metabolic pathways. nih.gov Functional proteomics can further investigate changes in protein activity and post-translational modifications like phosphorylation, which are crucial for cell signaling. nih.gov

Metabolomics: This technology profiles the complete set of small-molecule metabolites within a biological sample. Applying metabolomics to cells or biofluids after exposure to this compound can identify its metabolic breakdown products and reveal its impact on endogenous metabolic pathways. nih.gov This approach can provide crucial information on the compound's metabolic stability and identify biomarkers of its activity or potential toxicity. nih.gov

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell. Using techniques like RNA-sequencing, researchers can determine how the compound alters gene expression. This can provide early insights into the cellular mechanisms affected and the adaptive responses of the cell to the compound's presence.

The integration of these omics platforms can provide a comprehensive, multi-layered understanding of the molecular mechanisms of this compound, identifying novel targets and pathways that would be missed by more traditional, targeted approaches.

Omics Technology Primary Focus Potential Insights for this compound Research
ProteomicsLarge-scale analysis of proteinsIdentification of protein expression changes and affected signaling pathways (e.g., MAPK, Akt). nih.gov
MetabolomicsComprehensive analysis of metabolitesCharacterization of metabolic fate and impact on cellular metabolism. nih.gov
TranscriptomicsAnalysis of all RNA transcriptsIdentification of changes in gene expression that precede protein-level changes.

This table summarizes how different omics technologies could be applied to research on this compound.

Q & A

Q. 1.1. What synthetic routes are recommended for 2-(3-Fluorophenyl)propan-2-amine in academic settings?

A common approach involves reductive amination of 3-fluorophenylacetone using ammonia and a reducing agent (e.g., sodium cyanoborohydride). Alternatively, nucleophilic substitution of halogenated precursors (e.g., 3-fluorophenyl bromide) with propan-2-amine under optimized reaction conditions (e.g., Pd-catalyzed coupling) can yield the target compound. Ensure inert atmosphere and temperature control (40–80°C) to minimize side reactions .

Q. 1.2. How can the purity of this compound be validated after synthesis?

Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess chemical purity (>95%) and detect residual solvents.
  • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 19^19F NMR; the meta-fluorine substituent shows distinct coupling patterns (e.g., 3JHF^3J_{H-F} ≈ 8–10 Hz) .
  • Melting Point Analysis : Compare observed values with literature data (if available).

Q. 1.3. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated amine waste and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the biological activity of this compound?

  • QSAR Studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity. For example, fluorinated analogs like 3-FMA (a psychoactive derivative) show affinity for monoamine transporters, suggesting potential serotonergic or dopaminergic activity .
  • Docking Simulations : Model interactions with targets like MAO-B or serotonin receptors using software (e.g., AutoDock Vina). The fluorine atom’s electronegativity may enhance binding via halogen bonding .

Q. 2.2. How do structural modifications (e.g., fluorination position) alter the compound’s physicochemical properties?

  • Regiochemistry Impact : Meta-fluorination (vs. para/ortho) reduces steric hindrance, improving solubility in polar solvents (e.g., DMSO). Compare with 2-(4-Fluorophenyl)propan-2-amine, where para-substitution increases lipophilicity (logP ≈ 1.8 vs. 1.5 for meta) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can reveal decomposition temperatures influenced by fluorine’s electron-withdrawing effects.

Q. 2.3. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement to unambiguously determine bond lengths/angles. For example, the C-F bond distance (≈1.35 Å) and amine group geometry can validate NMR-based assignments .
  • Synchrotron Radiation : High-resolution data (≤0.8 Å) clarifies electron density maps for fluorine-containing moieties.

Methodological Challenges

Q. 3.1. How to address low yields in the reductive amination of 3-fluorophenylacetone?

  • Optimize Reaction Conditions : Increase ammonia concentration (2–3 equiv.) and use milder reducing agents (e.g., NaBH3_3CN) to suppress imine byproduct formation.
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation efficiency.

Q. 3.2. How to differentiate this compound from its isomers in mass spectrometry?

  • Collision-Induced Dissociation (CID) : Monitor fragment ions (e.g., m/z 122 for fluorophenyl loss) and compare with reference standards.
  • Isotopic Patterns : The 19^19F isotope (100% abundance) aids in distinguishing fluorine-containing fragments .

Data Interpretation

Q. 4.1. How to reconcile discrepancies between computational and experimental logP values?

  • Solvent Effects : Adjust calculations (e.g., COSMO-RS) to account for solvent polarity. Experimental logP (shake-flask method) may differ from in silico predictions (e.g., XLogP3) by ±0.3 units.
  • Protonation State : Ensure the amine group’s pKa (≈10.2) is considered in aqueous solutions .

Emerging Applications

Q. 5.1. Can this compound serve as a precursor for radiolabeled tracers?

  • 18^{18}F-Labeling : Explore nucleophilic aromatic substitution with 18^{18}F-fluoride for PET imaging probes. Meta-substitution’s electronic effects favor high radiochemical yields (>70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.